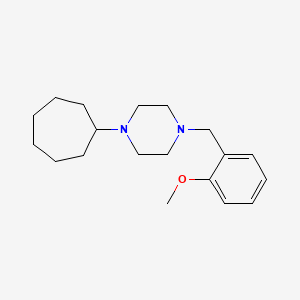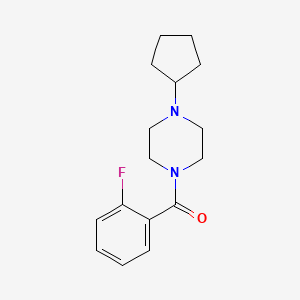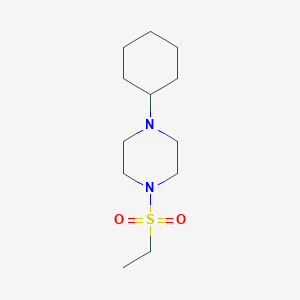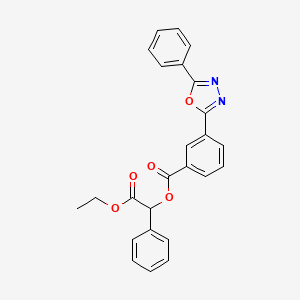![molecular formula C20H26N2O3S B10880832 1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10880832.png)
1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzyl chloride and 4-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-ethoxybenzyl chloride with piperazine to form 1-(2-ethoxybenzyl)piperazine.
Sulfonylation: The second step involves the sulfonylation of 1-(2-ethoxybenzyl)piperazine with 4-methylbenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of specific receptors in the body.
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease processes.
Altering Signaling Pathways: Affecting cellular signaling pathways to produce therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(2-Methoxybenzyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Methylbenzyl)piperazine: Investigated for its antimicrobial properties.
Uniqueness
1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of an ethoxybenzyl group and a methylphenylsulfonyl group may result in unique interactions with biological targets.
Propiedades
Fórmula molecular |
C20H26N2O3S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1-[(2-ethoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-20-7-5-4-6-18(20)16-21-12-14-22(15-13-21)26(23,24)19-10-8-17(2)9-11-19/h4-11H,3,12-16H2,1-2H3 |
Clave InChI |
ARGUMSLXTAIEGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880752.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B10880754.png)
![N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide](/img/structure/B10880772.png)

![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone](/img/structure/B10880783.png)
![Methyl 7-(2,4-dichlorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10880791.png)
![N-(2-methyl-5-nitrophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880792.png)
![N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10880795.png)
![4-{[(3-chlorophenyl)carbamoyl]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B10880797.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B10880798.png)



